molecular formula C15H9Cl3N2O B1396479 8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-18-6

8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396479
CAS No.: 1332531-18-6
M. Wt: 339.6 g/mol
InChI Key: IQZJPUWIDPILIN-UHFFFAOYSA-N
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Description

8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H8Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-chloroquinoline and 4-pyridinecarboxylic acid.

    Condensation Reaction: The 8-chloroquinoline is reacted with 4-pyridinecarboxylic acid under specific conditions to form the intermediate compound.

    Chlorination: The intermediate compound is then chlorinated using thionyl chloride (SOCl2) to introduce the carbonyl chloride group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds.

Scientific Research Applications

8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.

    4-Pyridinecarboxylic Acid: Another related compound used in the synthesis of various quinoline derivatives.

    Quinoline-4-carbonyl Chloride: A compound with a similar structure but lacking the pyridinyl group.

Uniqueness

8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to the presence of both the chloro and pyridinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O.ClH/c16-12-3-1-2-10-11(15(17)20)8-13(19-14(10)12)9-4-6-18-7-5-9;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZJPUWIDPILIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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